Ethyl 2,5-dimethylfuran-3-carboxylate

Description

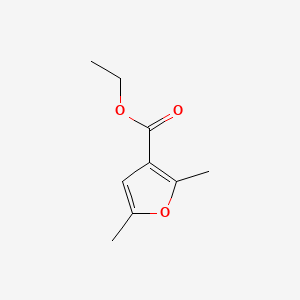

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYLSCDHFCSDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183367 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29113-63-1 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,5-dimethylfuran-3-carboxylate (CAS 29113-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,5-dimethylfuran-3-carboxylate, with the CAS Registry Number 29113-63-1, is a substituted furan derivative. The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a multitude of biologically active compounds.[1][2] Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[3][4] The structural and electronic properties of the furan ring, such as its aromaticity and the presence of the heteroatom, allow for diverse chemical interactions with biological targets.[1] This makes furan-containing molecules, like this compound, valuable building blocks in medicinal chemistry and drug discovery programs.[5] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, and potential applications.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[6][7] A summary of its key physical and computed properties is presented in the tables below.

Table 1: Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₃ | [6][7] |

| Molecular Weight | 168.19 g/mol | [6][7] |

| Purity | ≥96% | [7] |

| Storage Temperature | 2-8°C (sealed in dry conditions) | [7] |

Table 2: Computed Properties

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 39.44 Ų | [7] |

| LogP (Octanol-Water Partition Coefficient) | 2.07314 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Rotatable Bonds | 2 | [7] |

Synthesis

A straightforward and efficient method for the preparation of this compound involves the acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate.[8][9] This reaction can be performed under aqueous conditions, making it a more environmentally friendly approach.[8] A Chinese patent also describes a similar method utilizing microwave heating to facilitate the reaction.[10]

Experimental Protocol: Synthesis from Diethyl 2,3-diacetylsuccinate

This protocol is based on the synthetic route reported in the literature.[8][10]

Reagents and Materials:

-

Diethyl 2,3-diacetylsuccinate

-

Hydrochloric acid (aqueous solution, 0.1-1N)

-

Microwave synthesizer (optional)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a round-bottom flask, dissolve diethyl 2,3-diacetylsuccinate in an aqueous solution of hydrochloric acid (0.1-1N).[10]

-

Heat the reaction mixture to reflux. Alternatively, the reaction can be carried out in a microwave synthesizer to potentially reduce reaction times.[10]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Note: The concentration of the hydrochloric acid solution can be adjusted to selectively obtain this compound or other furan derivatives.[10]

Synthesis Workflow

The synthesis of this compound from diethyl 2,3-diacetylsuccinate can be visualized as a straightforward workflow.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. While a complete set of publicly available spectra is limited, data for the starting material, diethyl 2,3-diacetylsuccinate, is available from patent literature.[10]

Table 3: Spectroscopic Data for Diethyl 2,3-diacetylsuccinate (Starting Material)

| Spectrum Type | Key Signals | Source |

| ¹H NMR (CDCl₃) | δ: 4.48 (1H, s), 4.16 (2H, q, J=7.1Hz), 2.41 (3H, s), 1.26 (3H, t, J=7.1Hz) | [10] |

| ¹³C NMR (CDCl₃) | δ: 201.6, 167.2, 62.2, 58.0, 30.9, 14.1 | [10] |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the furan ring and the ethyl ester functional group. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The ester group can undergo hydrolysis, transesterification, and reduction reactions, providing a handle for further chemical modifications.

Applications in Research and Drug Development

Furan-based structures are of significant interest in medicinal chemistry due to their diverse biological activities.[3] While specific applications of this compound are not extensively documented in publicly available literature, its structure suggests its potential as a valuable intermediate in the synthesis of more complex molecules. Substituted furans are key components in various therapeutic agents, and this compound provides a scaffold that can be further elaborated to explore structure-activity relationships in drug discovery programs.[1][2] The presence of the ester functional group allows for the introduction of various amide or other functionalities, which is a common strategy in the development of new drug candidates.

Conclusion

This compound is a readily accessible substituted furan with potential as a building block in organic synthesis and medicinal chemistry. Its synthesis from diethyl 2,3-diacetylsuccinate offers a straightforward route to this compound. Further exploration of its chemical reactivity and its incorporation into novel molecular frameworks could lead to the discovery of new compounds with interesting biological properties. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. China Furan-Pharmaceutical Intermediate,Benzofuran-2-Carboxylic Acid Light,Molecular Formula: C7H6O5 Supplier [dgtbcb.com]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. "A simple preparation of this compound and 2,5-" by Gang-Qiang Wang, Zhi Guan et al. [digitalcommons.csbsju.edu]

- 9. researchgate.net [researchgate.net]

- 10. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]

Ethyl 2,5-dimethylfuran-3-carboxylate structure and properties

An In-depth Technical Guide to Ethyl 2,5-dimethylfuran-3-carboxylate

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a substituted furan derivative. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which serves as a core scaffold in numerous biologically active compounds.[1][2]

-

Chemical Name: this compound

-

Synonyms: Ethyl 2,5-dimethyl-3-furoate, 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester[3]

-

Appearance: Colorless oil[6]

The structure consists of a furan ring with methyl groups at positions 2 and 5, and an ethyl carboxylate group at position 3.

Physicochemical and Computed Properties

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₂O₃ | [3][4] |

| Molecular Weight | 168.19 g/mol | [3][4] |

| Exact Mass | 168.078644 g/mol | [3] |

| Appearance | Colorless Oil |[6] |

Table 2: Computed Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 39.44 Ų | [4] |

| Octanol/Water Partition Coeff. (XLogP3) | 2.1 | [3] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 3 | [3] |

| Complexity | 167 |[3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the compound. The following Nuclear Magnetic Resonance (NMR) data has been reported.

Table 3: NMR Spectroscopic Data (Solvent: CDCl₃)

| Spectrum | Chemical Shift (δ) and Description |

|---|---|

| ¹H NMR | 6.21 (s, 1H), 4.26 (q, 2H, J=7.1Hz), 2.52 (s, 3H), 2.36 (s, 3H), 1.33 (t, 3H, J=7.1Hz) |

| ¹³C NMR | 164.4, 157.6, 150.0, 114.2, 106.3, 60.0, 14.5, 13.7, 13.2 |

Source:[6]

While specific experimental IR spectra for this compound are not detailed, theoretical studies on the parent 2,5-dimethylfuran structure show characteristic C-H stretching vibrations for the aromatic ring and methyl groups, as well as ring stretching vibrations between 1000-1500 cm⁻¹.[7] The spectrum for the title compound would additionally feature a strong carbonyl (C=O) stretch from the ester group, typically around 1700-1730 cm⁻¹.

Synthesis and Experimental Protocols

A common and straightforward method for synthesizing this compound involves the acid-catalyzed cyclization of a diethyl 2,3-diacetylsuccinate precursor.[8][9] This reaction can be performed under solvent-free conditions, making it an efficient process.[9]

Experimental Protocol: Synthesis from Diethyl 2,3-diacetylsuccinate

This protocol is adapted from a patented method involving microwave-assisted synthesis.[6]

-

Reactants:

-

Diethyl 2,3-diacetylsuccinate

-

Hydrochloric acid (HCl) solution (e.g., 0.1N to 1N)

-

-

Procedure:

-

Combine Diethyl 2,3-diacetylsuccinate with an aqueous HCl solution in a suitable reaction vessel.

-

Heat the mixture to reflux using a microwave reactor. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a workup by extracting the aqueous mixture with an organic solvent, such as diethyl ether.

-

Collect the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the resulting residue using flash column chromatography (e.g., with a petroleum ether-diethyl ether gradient) to isolate this compound as a colorless oil.

-

-

Note: By adjusting the concentration of the HCl solution and the reaction conditions, this procedure can also selectively yield 2,5-dimethylfuran-3,4-dicarboxylic acid and diethyl 2,5-dimethylfuran-3,4-dicarboxylate as co-products.[6]

Applications and Biological Activity

The furan scaffold is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide range of therapeutic effects including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2][10] The electron-rich aromatic nature of the furan ring allows for strong interactions with biological targets like enzymes and receptors.[2]

This compound itself has been identified for several applications:

-

Agrochemicals: It has been cited for its use as a wood preservative, bactericide, insecticide, and fungicide.

-

Chemical Intermediate: It serves as an important intermediate in organic synthesis, likely for the construction of more complex pharmaceutical and specialty chemical products.

While specific drug development pathways involving this exact molecule are not extensively documented, its structural class (furan carboxylate derivatives) has been explored for various therapeutic targets. For instance, other substituted furan carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), a target relevant to inflammatory diseases like asthma and COPD.[11] The broad bioactivity of furan derivatives suggests that this compound could be a valuable building block for creating novel therapeutic agents.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound - C9H12O3 | CSSS00000170599 [chem-space.com]

- 6. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. "A simple preparation of this compound and 2,5-" by Gang-Qiang Wang, Zhi Guan et al. [digitalcommons.csbsju.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl 2,5-dimethylfuran-3-carboxylate

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides the fundamental molecular data for Ethyl 2,5-dimethylfuran-3-carboxylate, a furan derivative of interest in various chemical syntheses.

Physicochemical Data

The molecular formula and weight are critical identifiers for any chemical compound, forming the basis for stoichiometric calculations, analytical characterization, and molecular modeling. The table below summarizes these key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₂O₃[1][2][3] |

| Molecular Weight | 168.19 g/mol [1][2][3] |

| Exact Mass | 168.078644241 g/mol [2] |

Logical Relationship of Molecular Properties

The molecular formula dictates the elemental composition, which in turn determines the molecular weight and exact mass. The relationship between these fundamental properties is illustrated in the diagram below.

Caption: Relationship between molecular formula and mass.

References

Furan Carboxylates: A Comprehensive Review of Their Bioactivity and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a versatile building block in the design of novel therapeutic agents. When functionalized with a carboxylate group, the resulting furan carboxylates exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. This technical guide provides a comprehensive literature review of the bioactivity of furan carboxylates, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

I. Anticancer Activity of Furan Carboxylates

Furan carboxylate derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data for Anticancer Activity

The anticancer efficacy of furan carboxylates is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative furan carboxylate derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | >100 | [1][2] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 µg/mL | [2] |

| N-(p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 33.29% cell viability at 20 µg/mL | [3] |

| N-(o-nitrophenylcarbamothioyl)furan-2-carboxamide | HepG2 | 35.01% cell viability at 20 µg/mL | [3] |

| Pyridine carbohydrazide derivative of furan | MCF-7 | 4.06 | [4] |

| N-phenyl triazinone derivative of furan | MCF-7 | 2.96 | [4] |

| Furan-pyridinone derivative 4c | KYSE150 | 0.655 µg/mL (at 48h) | [5] |

| Silver(I) furan-2-carboxylate (AgFu2c) | Jurkat | 8.00 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the furan carboxylate derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: After the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Furan carboxylates have been shown to exert their anticancer effects by modulating critical signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some furan derivatives have been identified as inhibitors of this pathway.[7][8][9]

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and tumor formation. Certain natural compounds have been shown to modulate this pathway.[9][10][11]

II. Antimicrobial Activity of Furan Carboxylates

Furan carboxylate derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their antimicrobial properties make them attractive candidates for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

Quantitative Data for Antimicrobial Activity

The antimicrobial activity of furan carboxylates is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 3,5-disubstituted furan derivative | Bacillus subtilis | 200 | [12] |

| 3,5-disubstituted furan derivative | Escherichia coli | 200 | [12] |

| N-(2,4-dinitrophenylcarbamothioyl)furan-2-carboxamide derivative 4f | Escherichia coli | 230-295 | [3][13] |

| N-(2,4-dinitrophenylcarbamothioyl)furan-2-carboxamide derivative 4f | Staphylococcus aureus | 230-295 | [3][13] |

| N-(2,4-dinitrophenylcarbamothioyl)furan-2-carboxamide derivative 4f | Bacillus cereus | 230-295 | [3][13] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [14] |

| Furoic acid | Bacillus subtilis | 0.015 µM | |

| Furoic acid | Salmonella typhi | 0.009 µM | |

| l-Borneol possessing 2(5H)-furanone derivative F131 | Staphylococcus aureus | 8-16 | [15] |

| l-Borneol possessing 2(5H)-furanone derivative F131 | Candida albicans | 32-128 | [15] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Detailed Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the furan carboxylate compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[16]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria, 25-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).[17][18]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Experimental Protocol: Crystal Violet Assay for Anti-Biofilm Activity

Bacterial biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antibiotics. The crystal violet assay is a common method to quantify biofilm formation.

Principle: Crystal violet is a basic dye that stains the acidic components of the biofilm matrix and the bacterial cells. The amount of bound dye is proportional to the total biofilm biomass.

Detailed Protocol:

-

Biofilm Formation: Grow bacterial cultures in a 96-well plate in the presence of sub-MIC concentrations of the furan carboxylate derivatives. Incubate for 24-48 hours to allow biofilm formation.[4][17][18][19][20]

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[19]

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.[17]

-

Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 590-595 nm using a microplate reader.[17]

-

Data Analysis: The absorbance reading is directly proportional to the amount of biofilm formed. The percentage of biofilm inhibition can be calculated relative to the control (no compound treatment).

III. Anti-inflammatory Activity of Furan Carboxylates

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Furan carboxylate derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX).

Quantitative Data for Anti-inflammatory Activity

The anti-inflammatory activity of furan carboxylates is often assessed by their ability to inhibit COX enzymes, with IC50 values indicating their potency.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Tetrasubstituted furanone (DFU) | COX-2 | 0.041 | [21][22] |

| Tetrasubstituted furanone (DFU) | COX-1 | >50 | [21][22] |

| Furan-based thiosemicarbazide derivative 14 | COX-1 | 15-26 | [15] |

| Furan-based thiosemicarbazide derivative 14 | COX-2 | 5.0-17.6 | [15] |

| 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one (ODZ3) | COX-II | 2.30-6.13 | [23] |

| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (ODZ2) | COX-II | 0.48 | [23] |

Experimental Protocol: COX Inhibition Assay

The COX inhibition assay measures the ability of a compound to block the activity of COX-1 and COX-2 enzymes.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The assay measures the production of a specific prostaglandin, such as PGE₂, in the presence and absence of the test compound.

Detailed Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and co-factors (e.g., hematin, epinephrine).[24][25][26]

-

Incubation with Inhibitor: Pre-incubate the COX enzyme with various concentrations of the furan carboxylate derivative for a specific time (e.g., 10 minutes) at 37°C.[24]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[24]

-

Reaction Termination: After a set time (e.g., 2 minutes), stop the reaction by adding a strong acid (e.g., HCl).[25]

-

Prostaglandin Quantification: Quantify the amount of PGE₂ produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

IV. Experimental and Drug Discovery Workflows

The discovery and development of new bioactive furan carboxylates typically follow a structured workflow, from initial synthesis to biological screening and lead optimization.

General Synthesis Workflow

The synthesis of furan carboxylate derivatives often involves multi-step reactions starting from commercially available furan precursors.

Drug Discovery Workflow

The overall drug discovery process is a complex, multi-stage endeavor that can be visualized as a pipeline.

V. Structure-Activity Relationships (SAR)

The biological activity of furan carboxylates is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecule affect its potency and selectivity. Key SAR observations for furan carboxylates include:

-

Substituents on the Furan Ring: The nature and position of substituents on the furan ring can significantly influence bioactivity. For instance, electron-withdrawing groups at the 5-position can enhance antimicrobial and anticancer activities.[18]

-

The Carboxylate Moiety: Conversion of the carboxylic acid to esters or amides can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, thereby affecting its biological activity.[27]

-

Aryl Substituents: In many bioactive furan carboxylates, an aryl group is attached to the furan ring. The substitution pattern on this aryl ring is often crucial for target engagement and potency.[28]

VI. Conclusion

Furan carboxylates represent a rich and diverse class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy against cancer, microbial infections, and inflammation, coupled with their synthetic tractability, makes them a highly attractive scaffold for drug discovery and development. The data and protocols presented in this technical guide provide a valuable resource for researchers in academia and industry who are working to unlock the full therapeutic potential of this promising class of compounds. Further research focusing on elucidating their detailed mechanisms of action, optimizing their pharmacokinetic properties, and exploring novel derivatives will be crucial for translating the promise of furan carboxylates into new and effective medicines.

References

- 1. 3.5. In Vitro Inflammatory Assay [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]

- 6. WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. youtube.com [youtube.com]

- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioconductor.org [bioconductor.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitors of beta-Catenin Signaling [chemdiv.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journalajrb.com [journalajrb.com]

- 25. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. arkat-usa.org [arkat-usa.org]

- 27. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethylfuran-3-carboxylic Acid Ethyl Ester: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran-3-carboxylic acid ethyl ester, a polysubstituted furan derivative, holds significance as a versatile intermediate in organic synthesis. Its structural motif is a key component in various compounds exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis. Detailed experimental protocols, quantitative data, and a visualization of its primary synthetic pathway are presented to serve as a valuable resource for researchers in the field.

Historical Context and Discovery

The synthesis of 2,5-dimethylfuran-3-carboxylic acid ethyl ester is rooted in the foundational work on furan chemistry from the early 20th century. The Feist-Benary synthesis , independently described by Franz Feist in 1902 and Erich Benary in 1911, established a classic method for the formation of furans from α-halo ketones and β-dicarbonyl compounds.[1][2][3] This reaction laid the groundwork for accessing a wide variety of substituted furans.

A more direct historical synthesis of the title compound was reported in 1952 in Chemische Berichte.[4] This method involves the alkylation of sodium ethyl acetoacetate with chloroacetone, followed by an acid-catalyzed cyclization of the resulting intermediate, ethyl α-acetonylacetoacetate.[4] This approach remains a notable route to this class of compounds.

Later, alternative synthetic strategies were developed. For instance, a method involving the treatment of diethyl 2,3-diacetylsuccinate with aqueous hydrochloric acid has been reported to yield the target molecule.[5][6][7] This reaction proceeds under organic solvent-free conditions, offering a more environmentally benign approach.[5] Derivatives of 2,5-dimethylfuran-3-carboxylic acid ethyl ester have been investigated for their potential applications as wood preservatives, fungicides, and insecticides.[6]

Synthetic Methodologies

Several synthetic routes to 2,5-dimethylfuran-3-carboxylic acid ethyl ester have been established. The following sections provide detailed protocols for the most historically significant and practically relevant methods.

Feist-Benary Synthesis Approach

This classical method involves the reaction of an α-halo ketone with a β-ketoester in the presence of a base. For the synthesis of 2,5-dimethylfuran-3-carboxylic acid ethyl ester, the reactants are chloroacetone and ethyl acetoacetate.

Experimental Protocol:

-

Enolate Formation: To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol, pyridine), a base (e.g., sodium ethoxide, pyridine) is added to generate the enolate.[8][9]

-

Alkylation: Chloroacetone is then added to the reaction mixture. The enolate of ethyl acetoacetate undergoes a nucleophilic attack on the α-carbon of chloroacetone, displacing the chloride ion to form ethyl 2-acetyl-3-oxobutanoate.

-

Cyclization and Dehydration: The intermediate dicarbonyl compound is then subjected to acid-catalyzed cyclization. A strong acid, such as concentrated sulfuric acid, is added, and the mixture is heated.[10] This promotes an intramolecular condensation followed by dehydration to yield the aromatic furan ring of ethyl 2,5-dimethylfuran-3-carboxylate.[10]

-

Work-up and Purification: The reaction mixture is cooled, neutralized (e.g., with a saturated sodium bicarbonate solution), and extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Logical Relationship of the Feist-Benary Synthesis

Caption: A diagram illustrating the key stages of the Feist-Benary synthesis for this compound.

Synthesis from Diethyl 2,3-Diacetylsuccinate

This method provides an alternative route to the target compound, often under milder and more environmentally friendly conditions.

Experimental Protocol:

-

Reaction Setup: Diethyl 2,3-diacetylsuccinate is mixed with an aqueous solution of hydrochloric acid (e.g., 0.4N).[6]

-

Heating and Reaction: The mixture is heated under reflux for a specified period (e.g., 15 hours).[6] The reaction can also be facilitated by microwave heating, which can significantly reduce the reaction time.[6][11]

-

Extraction: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as diethyl ether.[6]

-

Washing and Drying: The combined organic layers are washed successively with water and brine, then dried over anhydrous sodium sulfate.[6]

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by flash column chromatography (e.g., using a mixture of petroleum ether and diethyl ether as the eluent) to afford pure this compound.[6]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of 2,5-dimethylfuran-3-carboxylic acid ethyl ester.

Table 1: Synthesis Yields

| Synthetic Method | Starting Materials | Reported Yield | Reference |

| From Diethyl 2,3-diacetylsuccinate (Oil Bath) | Diethyl 2,3-diacetylsuccinate, 0.4N HCl | 50% | [6] |

| From Diethyl 2,3-diacetylsuccinate (Microwave) | Diethyl 2,3-diacetylsuccinate, 1N HCl | 20% | [6][11] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₃ | [12][13] |

| Molecular Weight | 168.19 g/mol | [13] |

| Appearance | Colorless oil | [6] |

| ¹H NMR (CDCl₃) | δ: 1.33 (t, 3H, J=7.1Hz), 2.36 (s, 3H), 2.52 (s, 3H), 4.26 (q, 2H, J=7.1Hz), 6.21 (s, 1H) | [6] |

| ¹³C NMR (CDCl₃) | δ: 13.2, 13.7, 14.5, 60.0, 106.3, 114.2, 150.0, 157.6, 164.4 | [6] |

Applications in Research and Development

While specific applications of 2,5-dimethylfuran-3-carboxylic acid ethyl ester in drug development are not extensively documented in publicly available literature, the furan scaffold is a well-known privileged structure in medicinal chemistry. Furan derivatives have been reported to possess a wide range of biological activities, including antifungal, insecticidal, and antimicrobial properties. Therefore, this compound serves as a valuable building block for the synthesis of novel bioactive molecules and for the development of new pharmaceuticals and agrochemicals. Its utility as a starting material for more complex heterocyclic systems further underscores its importance in synthetic organic chemistry.

Conclusion

The discovery and synthesis of 2,5-dimethylfuran-3-carboxylic acid ethyl ester are intrinsically linked to the historical development of furan chemistry. From the pioneering work of Feist and Benary to more modern, environmentally conscious methods, the preparation of this compound has evolved, providing chemists with multiple pathways to access this versatile intermediate. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this compound in various scientific disciplines, particularly in the realm of drug discovery and materials science.

References

- 1. Feist-Bénary Synthesis [drugfuture.com]

- 2. Feist-Benary_synthesis [chemeurope.com]

- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 4. US4013684A - Preparation of 2,5-dimethylfuran-3-carboxylic amides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid - Google Patents [patents.google.com]

- 7. "A simple preparation of this compound and 2,5-" by Gang-Qiang Wang, Zhi Guan et al. [digitalcommons.csbsju.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Feist-Benary synthesis of furan [quimicaorganica.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. CN101486694B - The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide on Ethyl 2,5-dimethylfuran-3-carboxylate

This guide provides a focused overview of the chemical compound Ethyl 2,5-dimethylfuran-3-carboxylate, detailing its nomenclature and key identifiers. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The unambiguous identification of chemical compounds is critical in scientific research and development. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system for this purpose.

The IUPAC name for the compound is This compound .[1][2]

In addition to its formal IUPAC name, this compound is known by several synonyms, which are frequently encountered in chemical literature and databases. Understanding these alternative names is essential for comprehensive literature searches and material sourcing.

Common Synonyms:

-

2,5-dimethyl-3-furancarboxylic acid ethyl ester[3]

-

2,5-dimethyl-furan-3-carboxylic acid ethyl ester[3]

-

Ethyl 2,5-dimethyl-3-furoate[3]

Chemical Identifiers and Properties

For precise identification and data retrieval, a variety of chemical identifiers are used. These are summarized in the table below, along with key molecular properties.

| Identifier/Property | Value | Source |

| CAS Number | 29113-63-1 | [1][3][4] |

| Molecular Formula | C₉H₁₂O₃ | [1][4] |

| Molecular Weight | 168.19 g/mol | [2][3][4] |

| PubChem CID | 141457 | [2] |

| DSSTox ID | DTXSID00183367 | [3] |

| Canonical SMILES | CCOC(=O)C1=C(C)OC(=C1)C | [4] |

| InChIKey | UYFVOOCNQVZJSO-UHFFFAOYSA-N | Not explicitly found, but derivable from structure |

Logical Relationship of Nomenclature

The relationship between the IUPAC name and its common synonyms can be visualized as a hierarchical structure, with the IUPAC name being the primary identifier.

Caption: Hierarchical relationship between the IUPAC name and its synonyms.

Further research into specific applications, experimental protocols, and biological signaling pathways involving this compound would require a more targeted literature search beyond its basic chemical identification.

References

Screening of Ethyl 2,5-dimethylfuran-3-carboxylate for Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,5-dimethylfuran-3-carboxylate is a furan derivative with potential therapeutic applications. This document provides a comprehensive overview of the current understanding of its biological activities, with a primary focus on its potential as an anticancer agent through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). While direct experimental evidence for its antimicrobial, antioxidant, and anti-inflammatory properties is limited, this guide also explores the known activities of structurally related furan compounds to provide a broader context for future research. Detailed experimental protocols and data are presented to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules that are integral to numerous biologically active substances.[1][2][3] The furan nucleus is a versatile scaffold found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer effects.[1][4] this compound, the subject of this guide, belongs to this promising class of compounds. This document aims to consolidate the existing, albeit limited, scientific knowledge regarding its biological activities and to provide a framework for future research and development.

Anticancer Activity: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

The most significant evidence for the biological activity of the structural core of this compound lies in its potential as an anticancer agent. Research has focused on the corresponding carboxylic acid, 2,5-dimethylfuran-3-carboxylic acid, and its derivatives as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and plays a vital role in tumor immune escape by creating an immunosuppressive microenvironment.[5] Inhibition of IDO1 is a promising strategy in cancer immunotherapy.

Quantitative Data: IDO1 Inhibition

A study on 2,5-dimethylfuran-3-carboxylic acid derivatives demonstrated significant inhibitory activity against IDO1 in cellular assays. While this compound itself was not directly tested, the data for a closely related derivative provides a strong indication of its potential, likely acting as a prodrug that is hydrolyzed to the active carboxylic acid form.

| Compound ID | Cell Line | IC₅₀ (nM) |

| 19a | HeLa | 4.0 |

| 19a | THP-1 | 4.6 |

| (Data extracted from a study on 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors) |

Experimental Protocol: IDO1 Cellular Activity Assay

The following is a detailed protocol for assessing the in-cell inhibitory activity of compounds against IDO1, as adapted from relevant studies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against IDO1 in a human cell line.

Materials:

-

HeLa or THP-1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Human interferon-gamma (IFN-γ)

-

Test compound (e.g., this compound)

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture HeLa or THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with various concentrations of the test compound.

-

IDO1 Induction: Induce IDO1 expression by adding human IFN-γ to each well at a final concentration of 100 ng/mL.

-

Tryptophan Addition: Add L-Tryptophan to a final concentration of 100 µM.

-

Incubation: Incubate the plate at 37°C for 48-72 hours.

-

Kynurenine Measurement:

-

After incubation, transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 30% (w/v) TCA to each well to precipitate proteins.

-

Incubate at 60°C for 30 minutes.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to another 96-well plate.

-

Add 100 µL of Ehrlich's reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of kynurenine from a standard curve. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

Antimicrobial, Antioxidant, and Anti-inflammatory Activities: A Review of Furan Derivatives

Antimicrobial Activity

Numerous furan derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][6] The antimicrobial efficacy is often attributed to the specific substitution pattern on the furan ring. For instance, 2-methyl-5-aryl-3-furoic acids have shown interesting antifungal activity.[6] A patent has also described the excellent antimicrobial effect of dimethylfurancarboxyanilide derivatives for use as wood preservatives.[7]

Future Research Direction: The antimicrobial potential of this compound should be systematically evaluated against a panel of clinically relevant bacteria and fungi using standard methods such as minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 5. Modulation of immune cell function, IDO expression and kynurenine production by the quorum sensor 2-heptyl-3-hydroxy-4-quinolone (PQS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20010000184A1 - Dimethylfurancarboxyanilide derivatives - Google Patents [patents.google.com]

The Furan Scaffold: A Cornerstone in Modern Medicinal Chemistry and Drug Discovery

Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a privileged structural motif in a vast array of pharmacologically active compounds.[1][2][3] Its unique electronic properties, ability to act as a bioisostere for other aromatic rings like phenyl, and its capacity to engage in various biological interactions make it a cornerstone in the design and development of novel therapeutics.[1][4] Furan derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application in numerous therapeutic areas, including as antimicrobial, anti-inflammatory, anticancer, and anti-ulcer agents.[2][5][6][7] This technical guide provides an in-depth exploration of the role of furan derivatives in medicinal chemistry, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies used in their evaluation.

Pharmacological Activities and Therapeutic Applications

The versatility of the furan nucleus allows for its incorporation into drugs targeting a wide spectrum of diseases.[6][7] Its derivatives are integral to many clinically approved medications, highlighting the scaffold's significance in drug discovery.[6][8]

Antimicrobial Activity

Furan derivatives are well-established as potent antimicrobial agents.[9] The most prominent example is Nitrofurantoin , an antibiotic primarily used for treating uncomplicated urinary tract infections (UTIs).[5][10][11]

-

Mechanism of Action: Nitrofurantoin's efficacy stems from its multifaceted mechanism, which contributes to a low rate of acquired bacterial resistance.[10][12] Inside the bacterial cell, flavoproteins (nitroreductases) rapidly reduce the nitro-furan ring to generate highly reactive electrophilic intermediates.[10][11][12][13] These intermediates are cytotoxic, indiscriminately attacking multiple targets within the bacterium. They damage bacterial DNA, attack ribosomal proteins to inhibit protein synthesis, and interfere with crucial metabolic processes like the citric acid cycle and cell wall synthesis.[10][11][13][14] The drug's selective toxicity is due to the much faster rate of its activation within bacterial cells compared to mammalian cells.[10]

Anti-ulcer and Gastrointestinal Agents

The furan ring is a key component in drugs that modulate gastric acid secretion. Ranitidine , formerly marketed as Zantac, is a classic example of a furan-containing drug used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD).[5][15]

-

Mechanism of Action: Ranitidine functions as a competitive and reversible inhibitor of the histamine H2 receptor located on gastric parietal cells.[15][16][17] By blocking this receptor, ranitidine prevents histamine from stimulating the cells, which in turn leads to a significant decrease in gastric acid secretion, reduced gastric volume, and lower hydrogen ion concentration.[15][17][18] This action alleviates symptoms like heartburn and promotes the healing of ulcers.[19]

Note: In 2020, ranitidine was withdrawn from the U.S. market due to concerns over contamination with N-nitrosodimethylamine (NDMA), a probable human carcinogen.[15][17]

Anticancer Activity

The furan scaffold is increasingly being explored for the development of novel anticancer agents.[20] Numerous studies have shown that furan derivatives can exert potent cytotoxic effects against various human cancer cell lines.[21][22][23]

-

Mechanism of Action: The anticancer effects of furan derivatives are often multifactorial. They have been shown to induce cell cycle arrest, typically at the G2/M phase, and trigger cell death through apoptosis.[21] Some derivatives function by inhibiting tubulin polymerization, a critical process for cell division.[21] Furthermore, certain furan compounds can modulate key signaling pathways involved in cancer progression. For instance, some have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[20][22]

Anti-inflammatory Activity

Furan-containing compounds have also been identified as having significant anti-inflammatory properties.[24][25] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

-

Mechanism of Action: Certain furan derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[26] Some natural furan derivatives also exert regulatory effects by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[24][25]

Quantitative Data of Selected Furan Derivatives

To provide a comparative overview, the following tables summarize key data for representative furan-based compounds.

Table 1: Clinically Relevant Furan-Containing Drugs

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

| Nitrofurantoin | Antibiotic | Reduced by bacterial nitroreductases to reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[10][11][14] |

| Ranitidine | H2 Receptor Antagonist | Competitively and reversibly inhibits histamine H2 receptors on gastric parietal cells, reducing gastric acid secretion.[15][16][17] |

| Furosemide | Diuretic | Inhibits the Na-K-2Cl symporter in the thick ascending limb of the Loop of Henle, leading to increased excretion of water and electrolytes. |

| Amiodarone | Antiarrhythmic | Blocks potassium rectifier currents, thereby prolonging the cardiac action potential and refractory period. |

| Dantrolene | Muscle Relaxant | Acts on the ryanodine receptor to inhibit calcium release from the sarcoplasmic reticulum in muscle cells.[27] |

| Cefuroxime | Antibiotic (Cephalosporin) | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins.[24] |

Table 2: In Vitro Anticancer Activity of Experimental Furan Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reported Mechanism |

| Compound 4 (Furan-based Pyridine Carbohydrazide) | MCF-7 (Breast) | 4.06 | Induces G2/M phase cell cycle arrest and apoptosis.[21] |

| Compound 7 (Furan-based N-phenyl triazinone) | MCF-7 (Breast) | 2.96 | Induces G2/M phase cell cycle arrest and apoptosis.[21] |

| Compound 1 (Tricarbonyl Precursor) | HeLa (Cervical) | 0.08 | Promotes PTEN activity to suppress PI3K/Akt and Wnt/β-catenin signaling.[22] |

| Compound 24 (Furan Derivative) | HeLa (Cervical) | 1.05 | Promotes PTEN activity to suppress PI3K/Akt and Wnt/β-catenin signaling.[22] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel drug candidates. The following are representative protocols for the synthesis of a furan derivative and the assessment of its in vitro cytotoxic activity.

Protocol 1: General Synthesis of Furan-Amide Hybrids

This protocol describes a common method for synthesizing furan-amide derivatives, which are often evaluated for various biological activities.[28]

Objective: To synthesize a hybrid molecule by forming an amide bond between a furan core and a secondary amine.

Materials:

-

Furan-2-carbonyl chloride

-

Appropriate secondary amine (e.g., pyrrolidine, piperidine)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

-

Sodium carbonate (Na₂CO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the amine (1.0 mmol) in 15 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

To this stirring solution, add furan-2-carbonyl chloride (1.0 mmol).

-

After 10 minutes of stirring at room temperature, add triethylamine (1.2 mmol) to the reaction mixture to act as a base, scavenging the HCl byproduct.

-

Continue stirring the reaction for an additional 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute HCl solution (e.g., 1:4 v/v HCl:H₂O), a saturated Na₂CO₃ solution, and finally with water.

-

Dry the separated organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by passing it through a short column of neutral alumina or silica gel to obtain the final furan-amide compound.

-

Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity Evaluation using CCK-8 Assay

This protocol outlines the Cell Counting Kit-8 (CCK-8) assay, a colorimetric method used to determine the cytotoxicity of a compound against a cancer cell line.[22]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a furan derivative against a human tumor cell line (e.g., HeLa, SW620).

Materials:

-

Human tumor cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA solution

-

Test furan derivative, dissolved in DMSO to create a stock solution

-

CCK-8 reagent

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 450 nm)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA, resuspend them in a complete medium, and adjust the cell density. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

-

Incubation: Incubate the plate for 24 hours in a humidified CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test furan derivative in a complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and non-toxic (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells for a negative control (medium with DMSO only) and a blank control (medium only).

-

Incubate the plate for another 48-72 hours.

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours in the incubator. The incubation time depends on the cell type and density.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability percentage for each concentration using the formula:

-

Cell Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

-

-

Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Visualizations: Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and research processes. The following visualizations are provided in the DOT language for Graphviz.

Caption: Workflow of Nitrofurantoin's multi-target bactericidal action.

Caption: Ranitidine's competitive inhibition of the H2 receptor pathway.

Caption: A generalized workflow for furan-based drug discovery.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ift.co.za [ift.co.za]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological activity of furan derivatives [wisdomlib.org]

- 6. ijabbr.com [ijabbr.com]

- 7. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 8. researchgate.net [researchgate.net]

- 9. Overview of Antimicrobial Properties of Furan - ProQuest [proquest.com]

- 10. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 14. medcentral.com [medcentral.com]

- 15. Ranitidine - Wikipedia [en.wikipedia.org]

- 16. Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. drugs.com [drugs.com]

- 18. quora.com [quora.com]

- 19. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 24. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

The Furan Ring: An In-depth Technical Guide to its Aromaticity and Reactivity for Researchers and Drug Development Professionals

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a pivotal scaffold in medicinal chemistry and a versatile building block in organic synthesis.[1][2] Its unique electronic properties, characterized by a delicate balance of aromaticity and reactivity, make it an attractive moiety for the design of novel therapeutic agents and a subject of continuous academic and industrial research.[3][4] This technical guide provides a comprehensive overview of the core principles governing the aromaticity and reactivity of the furan ring, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Aromaticity of the Furan Ring: A Quantitative Perspective

The aromaticity of furan is a consequence of the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from one of the oxygen's lone pairs) in a planar, cyclic system, fulfilling Hückel's rule.[5] However, the high electronegativity of the oxygen atom leads to a less effective delocalization compared to its counterparts, pyrrole and thiophene, resulting in a lower resonance energy and a higher degree of reactivity.[5][6] This diminished aromatic character is a key feature influencing its chemical behavior.[6]

Resonance Energy and Aromaticity Indices

Several experimental and computational methods are employed to quantify the aromaticity of furan. The resonance energy, which is the difference in energy between the delocalized electronic structure and a hypothetical localized structure, is a fundamental measure of aromatic stabilization. Spectroscopic techniques and computational models provide further insights through various aromaticity indices.

| Parameter | Furan | Pyrrole | Thiophene | Benzene | Source(s) |

| Resonance Energy (kcal/mol) | 16 - 18 | 21 | 29 | 36 | [6][7][8] |

| Nucleus-Independent Chemical Shift (NICS(1)) (ppm) | -8.0 to -9.0 | -11.0 to -13.0 | -13.0 to -14.0 | -10.2 | [9][10] |

| Harmonic Oscillator Model of Aromaticity (HOMA) | 0.46 | 0.59 | 0.75 | 1.00 | [11] |

Table 1: Comparative Aromaticity Data for Furan and Other Aromatic Compounds.

Bond Lengths

The bond lengths within the furan ring provide further evidence of its partial aromatic character, showing values intermediate between typical single and double bonds.

| Bond | Bond Length (Å) | Source(s) |

| C=C | 1.361 | [12] |

| C-C | 1.431 | [12] |

| C-O | 1.362 | [12] |

Table 2: Experimental Bond Lengths in the Furan Ring.

Reactivity of the Furan Ring

Furan's modest aromaticity makes it significantly more reactive than benzene, often behaving as an electron-rich diene or a nucleophilic aromatic system.[7][13] This reactivity is harnessed in a variety of chemical transformations crucial for the synthesis of complex molecules.

Electrophilic Aromatic Substitution

Furan readily undergoes electrophilic aromatic substitution, with a strong preference for reaction at the C2 (α) position.[7] This regioselectivity is attributed to the greater stabilization of the cationic intermediate formed during attack at this position.

A common example of electrophilic substitution is the nitration of furan. Due to the ring's sensitivity to strong acids, mild nitrating agents are required.[2]

-

Reagent Preparation: Prepare acetyl nitrate in situ by cautiously adding fuming nitric acid to acetic anhydride at a low temperature (typically below 0 °C).

-

Reaction Setup: Dissolve furan in a suitable solvent, such as acetic anhydride or dichloromethane, in a flask equipped with a stirrer and a thermometer, and cool the mixture to approximately -10 °C.

-

Addition of Nitrating Agent: Slowly add the freshly prepared acetyl nitrate solution to the furan solution while maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic extract with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography to yield 2-nitrofuran.[14]

Diels-Alder Reaction

Furan's diene character is prominent in its participation in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[15] It readily reacts with electron-deficient dienophiles to form oxabicyclic adducts.[15] The reversibility of this reaction is a key feature, often influenced by temperature and the electronic nature of the reactants.[16]

-

Reactant Preparation: Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or toluene, in a round-bottom flask.

-

Addition of Furan: Add furan to the solution. The reaction is often exothermic.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the product or by TLC.[17]

-

Product Isolation: The Diels-Alder adduct often precipitates from the reaction mixture and can be collected by filtration.

-

Purification: The collected solid can be washed with a cold solvent and dried. Recrystallization can be performed for further purification if necessary.[17]

Ring-Opening Reactions

The furan ring is susceptible to ring-opening under various conditions, particularly in the presence of acids or oxidizing agents.[18][19] This reactivity provides a synthetic route to valuable 1,4-dicarbonyl compounds and their derivatives.[18]

-

Reaction Setup: In a round-bottom flask, dissolve furfuryl alcohol in an aqueous solution containing a catalytic amount of a Brønsted acid, such as hydrochloric acid.[20]

-

Heating: Heat the reaction mixture, for example, at 80 °C, and monitor the reaction.[20]

-

Reaction Monitoring: The progress of the ring-opening can be followed by techniques like NMR spectroscopy or gas chromatography to observe the formation of levulinic acid and other products.[21]

-

Work-up and Isolation: After the reaction is complete, the product can be extracted with an organic solvent. The solvent is then removed under reduced pressure, and the resulting product can be purified by distillation or chromatography.

Furan in Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][22] Its ability to act as a bioisostere for other aromatic rings, such as benzene or thiophene, allows for the fine-tuning of physicochemical properties like solubility, metabolic stability, and receptor binding affinity.[1]

The electron-rich nature of the furan ring can facilitate crucial π-π stacking or hydrogen bonding interactions with biological targets.[1] However, the potential for in vivo metabolic oxidation of the furan ring, which can sometimes lead to reactive metabolites, is a critical consideration in drug design.[1]

Conclusion

The furan ring represents a fascinating and highly useful heterocyclic system. Its intermediate aromaticity bestows a rich and varied reactivity that has been extensively explored and exploited in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the delicate interplay between furan's aromatic character and its propensity to undergo reactions such as electrophilic substitution, cycloaddition, and ring-opening is paramount for the rational design of new chemical entities with desired biological activities and metabolic profiles. The continued investigation into the nuanced reactivity of furan and its derivatives promises to unlock further potential in the development of novel therapeutics and advanced materials.

References

- 1. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. Furan as a versatile synthon [pubsapp.acs.org]

- 7. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 13. Furan - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 21. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]

- 22. Unit 3 furan & thiophene | PDF [slideshare.net]

Methodological & Application

Application Note: A Facile, Acid-Catalyzed Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

Abstract

This application note details a straightforward and efficient protocol for the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis involves an acid-catalyzed cyclization of the readily available starting material, diethyl 2,3-diacetylsuccinate. This method offers a simple, solvent-free approach, yielding the desired furan derivative. By adjusting reaction conditions, the formation of other furan dicarboxylic acid derivatives can also be achieved.

Introduction

Furan derivatives are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. Specifically, substituted furan-3-carboxylates serve as important intermediates in the synthesis of more complex molecules. The presented protocol describes the synthesis of this compound via the acid-catalyzed intramolecular cyclization of diethyl 2,3-diacetylsuccinate. This method, adapted from established literature procedures, provides a reliable and scalable route to this important furan derivative.

Reaction Scheme

Experimental Protocol

Materials

-

Diethyl 2,3-diacetylsuccinate

-

Hydrochloric acid (HCl), 0.4 N aqueous solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-